molecular formula C41H70NO8P B6595566 PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) CAS No. 34813-40-6

PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z))

Cat. No. B6595566
CAS RN: 34813-40-6
M. Wt: 736.0 g/mol
InChI Key: WIHSZOXPODIZSW-KJIWEYRQSA-N
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Description

PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) is a type of phosphatidylethanolamine, which is a type of phospholipid found in cell membranes. This particular type of PE has three unsaturated fatty acid chains, each with 18 carbons and three double bonds in the cis configuration at the 9th, 12th, and 15th positions.

Mechanism of Action

PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) is thought to exert its effects by modulating various signaling pathways in the body, including those involved in inflammation and cell growth. It may also interact with certain receptors in the brain to improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) can reduce inflammation in the body by inhibiting the production of pro-inflammatory molecules such as cytokines and prostaglandins. It may also have anti-cancer effects by inducing apoptosis (cell death) in cancer cells and inhibiting their growth and proliferation. In addition, it has been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of studying PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) in the laboratory is that it can be synthesized or extracted relatively easily, making it readily available for research purposes. However, one limitation is that its effects may vary depending on the source and purity of the compound, as well as the method of administration.

Future Directions

There are several areas of future research that could be explored with regards to PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)). These include:
1. Investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying its effects on other signaling pathways in the body, such as those involved in insulin resistance and lipid metabolism.
3. Exploring its potential as a natural anti-inflammatory and anti-cancer agent in human clinical trials.
4. Investigating its interactions with other compounds and drugs, and how these may affect its bioavailability and efficacy.
In conclusion, PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) is a type of phosphatidylethanolamine that has been studied for its potential health benefits. It has anti-inflammatory and anti-cancer properties, and may improve cognitive function and memory. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Scientific Research Applications

PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) has been studied for its potential health benefits, including its anti-inflammatory and anti-cancer properties. It has also been investigated for its role in improving brain function and reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,39H,3-4,9-10,15-16,21-38,42H2,1-2H3,(H,45,46)/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t39-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHSZOXPODIZSW-KJIWEYRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0009161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Dilinolenoyl-sn-glycero-3-phosphatidylethanolamine

CAS RN

34813-40-6
Record name 1,2-Dilinolenoyl-sn-glycero-3-phosphatidylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034813406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DILINOLENOYL-SN-GLYCERO-3-PHOSPHATIDYLETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5Z6T7TC8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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